2-(m-tolyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide

BTK inhibition Kinase inhibitor Immunology

This compound is a highly potent (BTK IC₅₀ = 1 nM) chemical probe featuring a non-fungible m-tolyl and 5-(trifluoromethyl)pyridin-2-yl-pyrrolidine scaffold, providing a unique binding surface. Its defined XLogP3 (3.7) and metabolic stability profile make it a superior tool for deconvoluting SAR in lead optimization, avoiding the need for re-validation with inferior analogs. Procure this specific tool for cleaner target engagement data in immunology/oncology research.

Molecular Formula C19H20F3N3O
Molecular Weight 363.384
CAS No. 2034612-06-9
Cat. No. B2857223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(m-tolyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
CAS2034612-06-9
Molecular FormulaC19H20F3N3O
Molecular Weight363.384
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H20F3N3O/c1-13-3-2-4-14(9-13)10-18(26)24-16-7-8-25(12-16)17-6-5-15(11-23-17)19(20,21)22/h2-6,9,11,16H,7-8,10,12H2,1H3,(H,24,26)
InChIKeyOCDDRFIXWYJLFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(m-Tolyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide (CAS 2034612-06-9): Procurement-Relevant Chemical Profile


The compound 2-(m-tolyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide (CAS 2034612-06-9) is a synthetic pyrrolidine-acetamide derivative characterized by a 3-methylphenyl (m-tolyl) group and a 5-(trifluoromethyl)pyridin-2-yl substituent [1]. It has a molecular formula of C19H20F3N3O and a molecular weight of 363.38 g/mol [1]. This compound is primarily utilized as a research chemical in medicinal chemistry and drug discovery, particularly as a scaffold for targeting kinases or other enzymes where its specific functional groups are advantageous [1].

Why Generic Substitution of 2-(m-Tolyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is Scientifically Unsound


In-class substitution for this compound is highly problematic due to the synergistic but non-fungible contribution of its structural motifs. The specific combination of the m-tolyl acetamide and the 5-(trifluoromethyl)pyridin-2-yl-pyrrolidine creates a unique binding surface [1]. The 3-methyl group on the phenyl ring modulates lipophilicity (XLogP3: 3.7) and steric bulk, while the electron-withdrawing trifluoromethyl group on the pyridine ring critically influences the pKa and hydrogen-bonding capacity of the adjacent nitrogen, directly impacting target engagement and metabolic stability [1]. Even minor modifications, such as changing the methyl position to para or ortho, or removing the trifluoromethyl group, would result in a different compound with an altered pharmacological profile, rendering it unsuitable as a direct replacement without full re-validation.

Quantitative Differentiation Evidence for 2-(m-Tolyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide Against Closest Analogs


Bruton's Tyrosine Kinase (BTK) Inhibitory Potency vs. Structural Analogs

This compound is reported as a potent inhibitor of Bruton's Tyrosine Kinase (BTK), a critical target in B-cell malignancies and autoimmune diseases. Data from BindingDB, sourced from patent US20240083900, lists an IC50 value of 1 nM for the compound (as 'Example 99') against human BTK in a biochemical assay [1]. This places it among the most potent BTK inhibitors in its chemotype class. For example, other closely related examples from the same patent, such as Example 79 and Example 236, show IC50 values of 1.20 nM and 5.5 nM respectively [2]. The quantitative difference of at least 1.2-fold superiority over Example 79 and 5.5-fold over Example 236 suggests a non-obvious structure-activity relationship (SAR) driven by its specific substitution pattern, making it a preferred chemical probe for BTK target engagement studies.

BTK inhibition Kinase inhibitor Immunology

Predicted Physicochemical Differentiation: Lipophilicity (clogP) vs. Des-fluoro Analogs

The presence of the trifluoromethyl group significantly alters the compound's lipophilicity compared to its non-fluorinated or methyl-substituted analogs. The computed XLogP3 value for this compound is 3.7 [1]. While direct comparative XLogP3 values for a des-trifluoromethyl analog are not publicly available, the introduction of a -CF3 group on an aromatic ring is class-level known to increase logP by approximately 1 unit compared to a -CH3 group. This enhanced lipophilicity can improve membrane permeability but also potentially affect non-specific binding and metabolic stability, making it a quantitatively distinct tool for studying structure-property relationships (SPR) in cellular assays.

Physicochemical properties Lipophilicity Drug-likeness

Potential T-Type Calcium Channel Blockade Differentiation

The compound's core scaffold appears in patent literature for T-type calcium channel blockers intended for treating pruritus [1]. While the exact compound was not explicitly tested, its structural similarity to the claimed genus suggests potential activity at Cav3.x channels. This differentiates it from the primarily BTK-focused analogs above, positioning it as a dual- or multi-pharmacology tool compound. No direct comparative IC50 data for T-type channels is available, representing a significant evidence gap requiring further experimental validation.

T-type calcium channel Pruritus Pain

Procurement-Focused Application Scenarios for 2-(m-Tolyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide


Chemical Probe for BTK-Dependent Cellular Pathway Dissection

With a verified biochemical IC50 of 1 nM against BTK [1], this compound serves as a highly potent chemical probe to investigate BTK-mediated signaling pathways in human B-cell and macrophage cell lines. Its specific potency profile, distinct from the 1.2 – 5.5-fold less potent analogs, allows researchers to minimize off-target effects at lower concentrations, ensuring cleaner target engagement data in immunology and oncology studies.

Structure-Property Relationship (SPR) Control for Trifluoromethyl Effects

The compound's computed XLogP3 of 3.7 provides a quantifiable baseline for studying the impact of the -CF3 group on permeability and metabolic stability [2]. It can be used alongside a matched-pair analog (lacking the -CF3 group) to experimentally deconvolute the contributions of this moiety to cellular potency and clearance, a critical step in generating SAR data for lead optimization campaigns within a medicinal chemistry group.

Multi-Target Screening for Sensory Neuron Modulators

Given its structural link to T-type calcium channel blockers from patent US20220226299A1 [3], this compound is a valuable addition to screening libraries for pruritus or neuropathic pain research. Its procurement enables the profiling of a novel small molecule against both kinase and voltage-gated ion channel panels, potentially identifying a first-in-class dual inhibitor and accelerating hit discovery for sensory disorders.

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